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Compound of Interest

Compound Name: (Phenylsulfonimidoyl)benzene

Cat. No.: B183011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key reactions

involving (Phenylsulfonimidoyl)benzene, a diphenyl sulfoximine, and its derivatives. The

information is intended to guide researchers in the synthesis and functionalization of this

important structural motif, which is increasingly utilized in medicinal chemistry and drug

discovery.

Introduction
(Phenylsulfonimidoyl)benzene, and sulfoximines in general, are recognized as valuable

bioisosteres for sulfones and other functional groups in drug design. Their unique three-

dimensional structure, hydrogen bonding capabilities, and metabolic stability make them

attractive moieties for modulating the physicochemical and pharmacological properties of drug

candidates. This document outlines reliable experimental setups for the synthesis of NH-

sulfoximines, their N-arylation, and the asymmetric synthesis of chiral sulfoximines.

Data Presentation
The following tables summarize the quantitative data for the synthesis and functionalization of

(Phenylsulfonimidoyl)benzene and related sulfoximines, providing a comparative overview of

different methodologies.
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Table 1: Synthesis of NH-Sulfoximines from Sulfoxides using PhI(OAc)₂ and Ammonium

Carbamate[1][2][3]

Entry
Sulfoxide
Substrate

Product Yield (%)

1 Diphenyl sulfoxide
S,S-

Diphenylsulfoximine
91

2
Methyl phenyl

sulfoxide

S-Methyl-S-

phenylsulfoximine
95

3
4-Chlorophenyl methyl

sulfoxide

S-(4-Chlorophenyl)-S-

methylsulfoximine
85

4
4-Methoxyphenyl

methyl sulfoxide

S-(4-Methoxyphenyl)-

S-methylsulfoximine
92

5
Benzyl phenyl

sulfoxide

S-Benzyl-S-

phenylsulfoximine
88

Table 2: One-Pot Synthesis of NH-Sulfoximines from Sulfides[1][4][5][6]

Entry Sulfide Substrate Product Yield (%)

1 Diphenyl sulfide
S,S-

Diphenylsulfoximine
85

2 Thioanisole
S-Methyl-S-

phenylsulfoximine
91

3 4-Bromothioanisole
S-(4-Bromophenyl)-S-

methylsulfoximine
82

4 4-Methoxythioanisole
S-(4-Methoxyphenyl)-

S-methylsulfoximine
88

Table 3: Copper-Catalyzed N-Arylation of S,S-Diphenylsulfoximine with Arylboronic Acids[7][8]

[9]
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Entry Arylboronic Acid Product Yield (%)

1 Phenylboronic acid
N-Phenyl-S,S-

diphenylsulfoximine
94

2

4-

Methylphenylboronic

acid

N-(4-Methylphenyl)-

S,S-

diphenylsulfoximine

88

3

4-

Methoxyphenylboronic

acid

N-(4-Methoxyphenyl)-

S,S-

diphenylsulfoximine

85

4

4-

Chlorophenylboronic

acid

N-(4-Chlorophenyl)-

S,S-

diphenylsulfoximine

92

5
3-Nitrophenylboronic

acid

N-(3-Nitrophenyl)-S,S-

diphenylsulfoximine
78

Table 4: Asymmetric Synthesis of Chiral Sulfoximines via S-Alkylation of Sulfinamides[10][11]

[12][13][14][15]
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Entry Sulfinamide
Alkylating
Agent

Product Yield (%) ee (%)

1

(R)-N-tert-

Butanesulfiny

l-aniline

Methyl iodide

(S)-S-Methyl-

S-phenyl-N-

(tert-

butyl)sulfoxim

ine

95 >99

2

(R)-N-tert-

Butanesulfiny

l-aniline

Ethyl iodide

(S)-S-Ethyl-

S-phenyl-N-

(tert-

butyl)sulfoxim

ine

92 >99

3

(R)-N-tert-

Butanesulfiny

l-aniline

Benzyl

bromide

(S)-S-Benzyl-

S-phenyl-N-

(tert-

butyl)sulfoxim

ine

88 >99

4

(S)-N-tert-

Butanesulfiny

l-p-toluidine

Methyl iodide

(R)-S-Methyl-

S-(p-tolyl)-N-

(tert-

butyl)sulfoxim

ine

96 >99

Experimental Protocols
Protocol 1: Synthesis of S,S-Diphenylsulfoximine from
Diphenyl Sulfoxide[1][2]
This protocol describes the direct synthesis of an NH-sulfoximine from the corresponding

sulfoxide using a hypervalent iodine reagent.

Materials:

Diphenyl sulfoxide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Diacetoxyiodo)benzene (PhI(OAc)₂)

Ammonium carbamate (NH₂COONH₄)

Methanol (MeOH)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Rotary evaporator

Separatory funnel

Procedure:

To a round-bottom flask charged with diphenyl sulfoxide (1.0 mmol, 1.0 equiv) and methanol

(5 mL), add (diacetoxyiodo)benzene (3.0 equiv).

To the stirred suspension, add ammonium carbamate (4.0 equiv) portion-wise over 5

minutes.

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

Upon completion, remove the methanol under reduced pressure.

To the resulting residue, add ethyl acetate (20 mL) and saturated aqueous NaHCO₃ solution

(15 mL) and stir for 10 minutes.

Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with ethyl acetate (2 x 15 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) to afford pure S,S-diphenylsulfoximine.

Protocol 2: One-Pot Synthesis of S,S-
Diphenylsulfoximine from Diphenyl Sulfide[1][4][5][6]
This protocol details a one-pot conversion of a sulfide to an NH-sulfoximine.

Materials:

Diphenyl sulfide

(Diacetoxyiodo)benzene (PhI(OAc)₂)

Ammonium carbamate (NH₂COONH₄)

Methanol (MeOH)

Standard work-up and purification reagents as in Protocol 1.

Procedure:

In a round-bottom flask, dissolve diphenyl sulfide (1.0 mmol, 1.0 equiv) in methanol (5 mL).

Add (diacetoxyiodo)benzene (2.5 equiv) to the solution.

Add ammonium carbamate (2.0 equiv) in one portion.

Stir the mixture at room temperature for 3-4 hours, or until TLC analysis indicates complete

consumption of the starting material.
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Follow the work-up and purification steps (5-10) as described in Protocol 1 to isolate S,S-

diphenylsulfoximine.

Protocol 3: Copper-Catalyzed N-Arylation of S,S-
Diphenylsulfoximine[7][8][9]
This protocol describes the formation of a C-N bond to functionalize the nitrogen atom of the

sulfoximine.

Materials:

S,S-Diphenylsulfoximine

Arylboronic acid (e.g., phenylboronic acid)

Copper(II) acetate (Cu(OAc)₂)

Dichloromethane (DCM)

Molecular sieves (4 Å)

Round-bottom flask

Magnetic stirrer

Procedure:

To a dry round-bottom flask, add S,S-diphenylsulfoximine (1.0 mmol, 1.0 equiv), arylboronic

acid (1.5 equiv), and copper(II) acetate (10 mol%).

Add activated 4 Å molecular sieves.

Add dry dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

Stir the reaction mixture at room temperature for 24 hours.

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of

celite, washing with dichloromethane.
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Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel to obtain the N-arylated

sulfoximine.
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Click to download full resolution via product page

Caption: General workflow for the synthesis and functionalization of

(Phenylsulfonimidoyl)benzene.
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Caption: Simplified ATR signaling pathway and the inhibitory action of AZD6738.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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